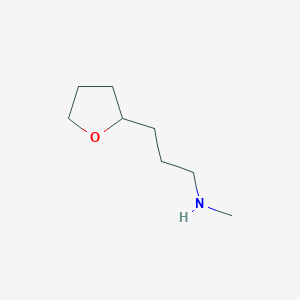
N-(4-ethoxyphenyl)-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethoxyphenyl)-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide, also known as E7820, is a novel small molecule compound that has been developed for its potential therapeutic applications in cancer treatment. This compound is a potent inhibitor of angiogenesis, which is the process of new blood vessel formation that is essential for the growth and spread of tumors.
Aplicaciones Científicas De Investigación
Applications in Solvent and Separation Processes
Research on ionic liquids, such as 1-butyl-3-methylimidazolium dicyanamide ([BMIM][DCA]) , has shown their potential as solvents for various separation processes. These liquids are studied for their ability to separate alkenes from alkanes, which is crucial in petrochemical refining. The focus on activity coefficients at infinite dilution and gas-liquid partition coefficients might be applicable in understanding how N-(4-ethoxyphenyl)-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide could function in similar roles due to its structural characteristics that may influence solubility and separation properties (Domańska et al., 2016).
Environmental Impact and Biodegradation
Studies on the biodegradation of condensed thiophenes in petroleum show that certain microbes can degrade these compounds in contaminated environments. This research is crucial for understanding the environmental fate and potential bioremediation applications of petroleum-derived pollutants. Given the thiophene component in N-(4-ethoxyphenyl)-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide , insights into its biodegradability and environmental impact could be drawn from such studies (Kropp & Fedorak, 1998).
Advanced Oxidation Processes for Pollutant Degradation
Research on advanced oxidation processes (AOPs) for degrading acetaminophen highlights the generation of various by-products and their toxicity. This area is particularly relevant for understanding how complex organic compounds, possibly including N-(4-ethoxyphenyl)-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide , might be treated or degraded in water treatment processes, considering its structure that could undergo similar oxidative transformations (Qutob et al., 2022).
Photoprotective Applications
The review on environmental effects of sunscreen active ingredients discusses the persistence and potential ecological impacts of organic UV filters. Considering that some organic compounds are designed to absorb UV radiation effectively, there might be a potential for N-(4-ethoxyphenyl)-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide to serve in similar capacities, especially if its chemical structure allows for efficient UV absorption. Understanding the environmental behavior of such compounds is crucial for assessing their safety as sunscreen ingredients or other photoprotective applications (Schneider & Lim, 2019).
Propiedades
IUPAC Name |
3-[benzenesulfonyl(methyl)amino]-N-(4-ethoxyphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S2/c1-3-26-16-11-9-15(10-12-16)21-20(23)19-18(13-14-27-19)22(2)28(24,25)17-7-5-4-6-8-17/h4-14H,3H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOJUMDMAMTEAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C=CS2)N(C)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[(4-Bromophenyl)methyl]carbamoyl}methyl 2,4-dimethylbenzoate](/img/structure/B2880562.png)






![(Z)-3-[3-(1-benzofuran-2-yl)-1-methylpyrazol-4-yl]-2-cyano-N-prop-2-enylprop-2-enamide](/img/structure/B2880572.png)





